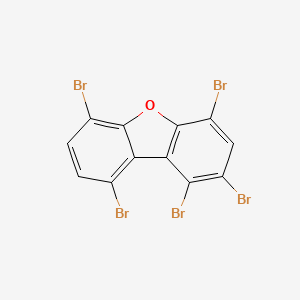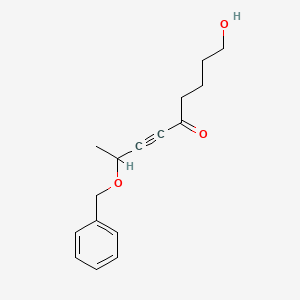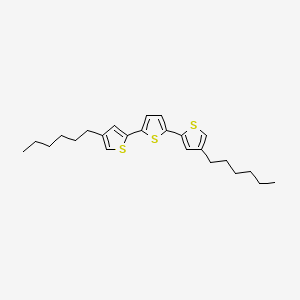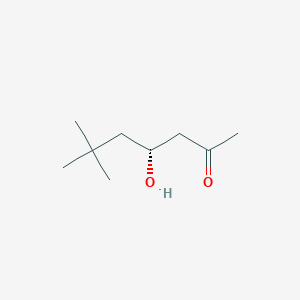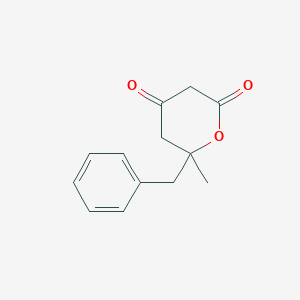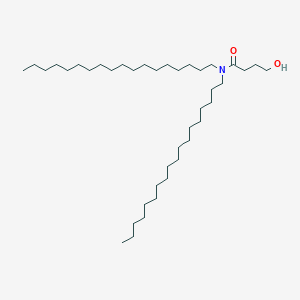
4-Hydroxy-N,N-dioctadecylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N-dioctadecylbutanamide is a chemical compound with the molecular formula C38H77NO2 It is known for its unique structure, which includes a hydroxy group and two long octadecyl chains attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dioctadecylbutanamide typically involves the reaction of butanamide with octadecylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. One common method involves the use of a Grignard reagent, which reacts with a butyraldehyde derivative to form the intermediate compound. This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-dioctadecylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.
Scientific Research Applications
4-Hydroxy-N,N-dioctadecylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-dioctadecylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with other molecules, while the long octadecyl chains enable it to integrate into lipid bilayers. This integration can affect the fluidity and permeability of cell membranes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-di-n-propyltryptamine: A structural analogue with similar hydroxy and amide groups but different alkyl chains.
4-Hydroxy-N,N-diisopropyltryptamine: Another analogue with shorter alkyl chains, leading to different physical and chemical properties.
Uniqueness
4-Hydroxy-N,N-dioctadecylbutanamide is unique due to its long octadecyl chains, which impart distinct hydrophobic properties. These properties make it particularly useful in applications requiring integration into lipid environments, such as in drug delivery systems and membrane studies.
Properties
CAS No. |
192118-79-9 |
|---|---|
Molecular Formula |
C40H81NO2 |
Molecular Weight |
608.1 g/mol |
IUPAC Name |
4-hydroxy-N,N-dioctadecylbutanamide |
InChI |
InChI=1S/C40H81NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(40(43)36-35-39-42)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-39H2,1-2H3 |
InChI Key |
PHCBSAFDJIHMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
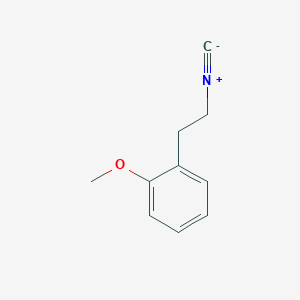
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
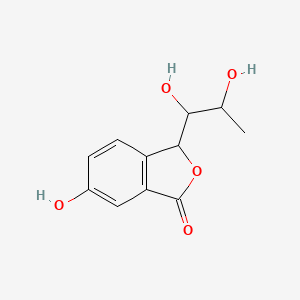
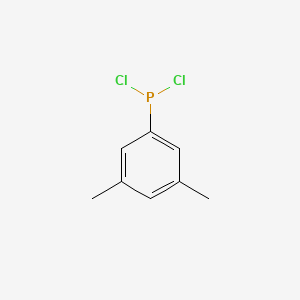
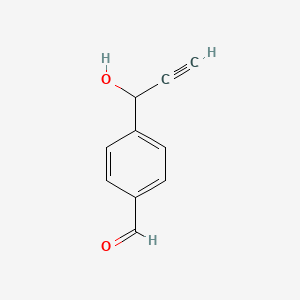
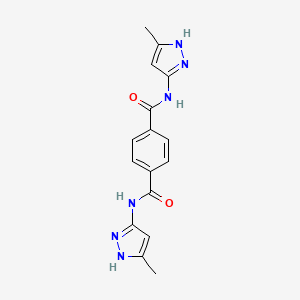

![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
